![molecular formula C13H9F2NO3 B2778155 3-[5-(Difluoromethyl)pyridin-2-yl]oxybenzoic acid CAS No. 2248280-17-1](/img/structure/B2778155.png)
3-[5-(Difluoromethyl)pyridin-2-yl]oxybenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[5-(Difluoromethyl)pyridin-2-yl]oxybenzoic acid, also known as DFP-10825, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is a pyridine derivative that belongs to the class of benzoic acids. It has a molecular formula of C14H9F2NO3 and a molecular weight of 287.22 g/mol.
作用機序
3-[5-(Difluoromethyl)pyridin-2-yl]oxybenzoic acid acts as a competitive antagonist of mGluR5. It binds to the allosteric site of the receptor, which inhibits the binding of glutamate, the endogenous ligand of mGluR5. This results in a decrease in the activity of the receptor and a reduction in the downstream signaling pathways that are involved in synaptic plasticity and learning and memory.
Biochemical and Physiological Effects
3-[5-(Difluoromethyl)pyridin-2-yl]oxybenzoic acid has been shown to have various biochemical and physiological effects. It has been shown to reduce the release of dopamine in the striatum, which is involved in the regulation of movement and reward. It has also been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in the brain. This suggests that 3-[5-(Difluoromethyl)pyridin-2-yl]oxybenzoic acid may have potential anti-inflammatory effects.
実験室実験の利点と制限
3-[5-(Difluoromethyl)pyridin-2-yl]oxybenzoic acid has several advantages for lab experiments. It is a selective antagonist of mGluR5, which allows for the specific targeting of this receptor. It also has good pharmacokinetic properties, which allows for easy administration and distribution in animal models. However, 3-[5-(Difluoromethyl)pyridin-2-yl]oxybenzoic acid has some limitations, such as its low solubility in water and its potential toxicity at high doses.
将来の方向性
There are several future directions for research on 3-[5-(Difluoromethyl)pyridin-2-yl]oxybenzoic acid. One potential direction is to investigate its potential therapeutic applications in neurological disorders, such as Parkinson's disease, Alzheimer's disease, and schizophrenia. Another potential direction is to investigate its potential anti-inflammatory effects in various models of inflammation. Additionally, further research is needed to investigate the safety and toxicity of 3-[5-(Difluoromethyl)pyridin-2-yl]oxybenzoic acid at various doses.
合成法
3-[5-(Difluoromethyl)pyridin-2-yl]oxybenzoic acid can be synthesized using various methods, including the Suzuki-Miyaura cross-coupling reaction and the Buchwald-Hartwig amination reaction. The Suzuki-Miyaura cross-coupling reaction involves the reaction of 3-bromo-5-(difluoromethyl)pyridine-2-boronic acid with 4-hydroxybenzoic acid in the presence of a palladium catalyst. The Buchwald-Hartwig amination reaction involves the reaction of 3-bromo-5-(difluoromethyl)pyridine-2-ylamine with 4-carboxyphenylboronic acid in the presence of a palladium catalyst.
科学的研究の応用
3-[5-(Difluoromethyl)pyridin-2-yl]oxybenzoic acid has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a selective antagonist of the metabotropic glutamate receptor 5 (mGluR5), which is involved in the regulation of synaptic plasticity and learning and memory. 3-[5-(Difluoromethyl)pyridin-2-yl]oxybenzoic acid can be used to study the role of mGluR5 in various neurological disorders, such as Parkinson's disease, Alzheimer's disease, and schizophrenia.
特性
IUPAC Name |
3-[5-(difluoromethyl)pyridin-2-yl]oxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2NO3/c14-12(15)9-4-5-11(16-7-9)19-10-3-1-2-8(6-10)13(17)18/h1-7,12H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATOKJEAGNATATM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NC=C(C=C2)C(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[5-(Difluoromethyl)pyridin-2-yl]oxybenzoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methyl-N-[2-[2-[(4-methylphenyl)sulfonylamino]ethyl-propan-2-ylamino]ethyl]benzenesulfonamide](/img/structure/B2778075.png)

![[3-(2-Chloro-5-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2778077.png)


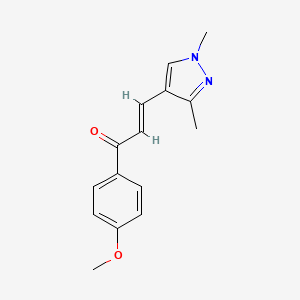
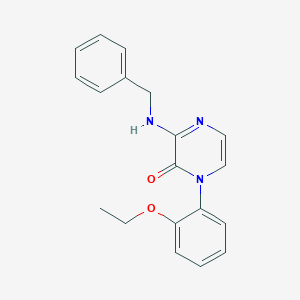
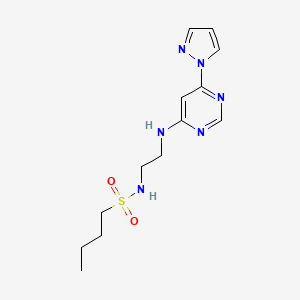
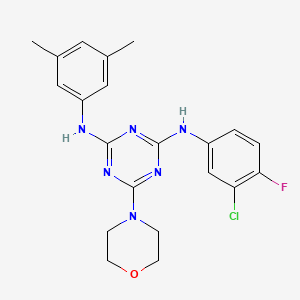
![(S)-3-Amino-1-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2778085.png)

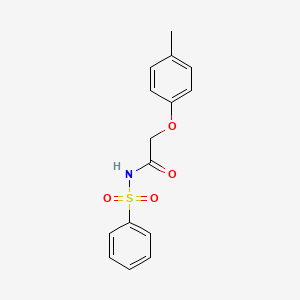
![2-[[1-(4-Methylbenzoyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2778092.png)
![N1-(benzo[d]thiazol-2-yl)-N2-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)oxalamide](/img/structure/B2778093.png)